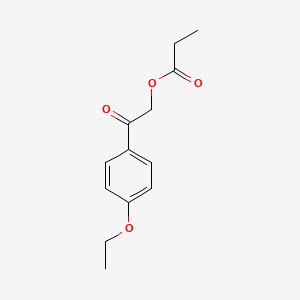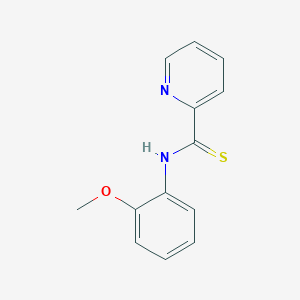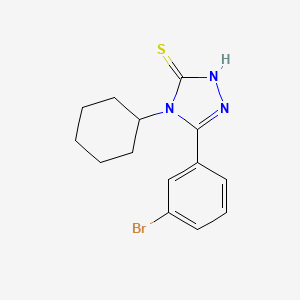![molecular formula C15H13BrN2O2 B5732162 N-[2-(acetylamino)phenyl]-3-bromobenzamide](/img/structure/B5732162.png)
N-[2-(acetylamino)phenyl]-3-bromobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(acetylamino)phenyl]-3-bromobenzamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as BBR 3464 and is known for its potential in cancer treatment.
Mécanisme D'action
The mechanism of action of N-[2-(acetylamino)phenyl]-3-bromobenzamide involves its ability to bind to DNA and form adducts. This binding leads to the formation of DNA crosslinks, which inhibit DNA replication and transcription. This ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
N-[2-(acetylamino)phenyl]-3-bromobenzamide has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis, inhibit angiogenesis, and suppress tumor growth. Additionally, BBR 3464 has been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[2-(acetylamino)phenyl]-3-bromobenzamide is its broad-spectrum activity against different types of cancer. Additionally, it has low toxicity in normal cells, making it a safer alternative to traditional chemotherapy drugs. However, one of the limitations of BBR 3464 is its poor solubility in water, which can make it difficult to administer in clinical settings.
Orientations Futures
There are several future directions for N-[2-(acetylamino)phenyl]-3-bromobenzamide research. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further research is needed to better understand the mechanism of action and potential side effects of BBR 3464. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-[2-(acetylamino)phenyl]-3-bromobenzamide in cancer treatment.
Conclusion:
In conclusion, N-[2-(acetylamino)phenyl]-3-bromobenzamide is a promising compound with potential in cancer treatment. Its broad-spectrum activity, low toxicity, and ability to induce apoptosis make it a promising candidate for further research. However, more studies are needed to fully understand the mechanism of action and potential side effects of BBR 3464.
Méthodes De Synthèse
The synthesis of N-[2-(acetylamino)phenyl]-3-bromobenzamide involves the reaction of 3-bromobenzoyl chloride with 2-acetamidophenylboronic acid in the presence of a palladium catalyst. This reaction results in the formation of N-[2-(acetylamino)phenyl]-3-bromobenzamide.
Applications De Recherche Scientifique
N-[2-(acetylamino)phenyl]-3-bromobenzamide has been extensively studied for its potential in cancer treatment. It has been found to be effective against a wide range of cancer types, including breast, lung, prostate, and colon cancer. BBR 3464 works by binding to DNA and causing damage to cancer cells, leading to their death.
Propriétés
IUPAC Name |
N-(2-acetamidophenyl)-3-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2/c1-10(19)17-13-7-2-3-8-14(13)18-15(20)11-5-4-6-12(16)9-11/h2-9H,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLAUOCLMBUMDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(acetylamino)phenyl]-3-bromobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetylphenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5732086.png)

![N-(2,6-diethylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5732107.png)


![N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5732116.png)

![2-methoxy-6-nitro-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5732144.png)


![N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5732158.png)

![4-ethyl-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5732164.png)
![8-methyl-2-phenyl-5,6-dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine](/img/structure/B5732175.png)